molecular formula C14H11ClN4O2S B7715574 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B7715574
M. Wt: 334.8 g/mol
InChI Key: SFEFEJKAFYCHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features both oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones or other suitable electrophiles.

    Coupling of the Two Rings: The final step involves the coupling of the oxadiazole and thiazole rings through a suitable linker, such as a propanamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: Both the oxadiazole and thiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is unique due to the combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-10-3-1-9(2-4-10)13-18-12(21-19-13)6-5-11(20)17-14-16-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEFEJKAFYCHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.